molecular formula C11H15NO3S B14822117 2-Cyclopropoxy-6-ethylbenzenesulfonamide

2-Cyclopropoxy-6-ethylbenzenesulfonamide

Cat. No.: B14822117
M. Wt: 241.31 g/mol
InChI Key: VDXPCHBYQPQKEV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-ethylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 2-Cyclopropoxy-6-ethylbenzenesulfonamide typically involves the reaction of 2-cyclopropoxy-6-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-Cyclopropoxy-6-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-6-ethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

2-Cyclopropoxy-6-ethylbenzenesulfonamide can be compared with other sulfonamides, such as:

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-cyclopropyloxy-6-ethylbenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-8-4-3-5-10(15-9-6-7-9)11(8)16(12,13)14/h3-5,9H,2,6-7H2,1H3,(H2,12,13,14)

InChI Key

VDXPCHBYQPQKEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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